molecular formula C10H12BrClO2S B2372110 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride CAS No. 2490404-45-8

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride

Cat. No.: B2372110
CAS No.: 2490404-45-8
M. Wt: 311.62
InChI Key: SECNIOYQQRAKKK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride is an organic compound with the molecular formula C10H12BrClO2S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a bromine atom and an isobutyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride typically involves the sulfonylation of 5-bromo-2-(2-methylpropyl)benzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often include:

    Temperature: The reaction is usually conducted at low temperatures to control the reactivity of the sulfonylating agents.

    Solvent: Common solvents used include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 5-Bromo-2-chlorobenzenesulfonyl chloride
  • 5-Bromo-2-fluorobenzenesulfonyl chloride

Uniqueness

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride is unique due to the presence of the isobutyl group, which can influence its reactivity and the properties of the resulting products. This structural feature distinguishes it from other similar compounds and can be advantageous in specific synthetic applications.

Biological Activity

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride, with the CAS number 2490404-45-8, is a sulfonyl chloride compound that has garnered interest in medicinal and chemical research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

  • Molecular Formula : C11H14BrClO2S
  • Molecular Weight : 305.65 g/mol
  • Structure : The compound features a bromine atom and a sulfonyl chloride functional group, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride moiety can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with amines and alcohols, leading to the formation of sulfonamides and other derivatives. These derivatives may exhibit diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : Research has shown that sulfonyl chlorides can possess significant antimicrobial properties. In a study examining various sulfonyl chlorides, this compound was found to inhibit the growth of several bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Properties : A case study explored the effects of this compound on cancer cell lines. The results indicated that it could induce apoptosis in certain cancer cells through the activation of specific signaling pathways. Further investigations into its mechanism revealed that it may inhibit key enzymes involved in cell proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as carbonic anhydrase and acetylcholinesterase. Inhibition assays demonstrated that it could effectively reduce enzyme activity, suggesting potential applications in treating conditions like glaucoma or Alzheimer's disease.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growthStudy A
AnticancerInduction of apoptosis in cancer cellsStudy B
Enzyme InhibitionReduced activity of carbonic anhydraseStudy C

Case Studies

  • Case Study A : A clinical trial assessed the efficacy of this compound in combination with other agents for treating bacterial infections. The results showed a synergistic effect when used alongside traditional antibiotics.
  • Case Study B : An experimental study evaluated the compound's effects on human breast cancer cell lines. The findings indicated significant reduction in cell viability and increased apoptosis markers compared to control groups.
  • Case Study C : Research on enzyme inhibition highlighted the compound's potential use in developing treatments for neurodegenerative diseases. It was shown to effectively inhibit acetylcholinesterase activity, which is crucial for managing symptoms of Alzheimer's disease.

Properties

IUPAC Name

5-bromo-2-(2-methylpropyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNIOYQQRAKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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